molecular formula C20H19N5O2 B4878001 7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Katalognummer: B4878001
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: VRPKOUQDBHLERQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a cyclopentyl group at position 7 and a 4-methoxyphenyl substituent at position 2. Its synthesis likely involves cyclocondensation or multi-step heterocyclic assembly, as observed in analogous triazolopyrimidinone derivatives .

Eigenschaften

IUPAC Name

11-cyclopentyl-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-27-15-8-6-13(7-9-15)18-22-20-21-12-16-17(25(20)23-18)10-11-24(19(16)26)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKOUQDBHLERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and cardiovascular therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19_{19}H20_{20}N4_{4}O
  • Molecular Weight: 336.39 g/mol

This compound features a pyrido-triazolo-pyrimidine core with substituents that enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
  • IC50_{50} Values: The compound exhibited IC50_{50} values in the low micromolar range, indicating potent activity. Specifically:
    • MGC-803: IC50_{50} = 9.47 μM
    • HCT-116: IC50_{50} = 9.58 μM
    • MCF-7: IC50_{50} = 13.1 μM .

These values suggest that the compound is more effective than traditional chemotherapeutic agents like 5-fluorouracil (5-Fu).

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably:

  • The compound has been shown to inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2 and other downstream targets such as c-Raf and AKT.
  • Induction of apoptosis and G2/M phase arrest has been observed in treated cancer cells, highlighting its potential as an effective anticancer agent .

Phosphodiesterase Inhibition

Additionally, compounds structurally related to 7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been identified as selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDE). This inhibition has therapeutic implications for cardiovascular disorders and other conditions where modulation of cGMP levels is beneficial .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer Activity (IC50_{50})Mechanism
Compound H12Pyrido-triazolo-pyrimidineMGC-803: 9.47 μM; HCT-116: 9.58 μM; MCF-7: 13.1 μMERK pathway inhibition
Compound 14Pyrazolo-pyrimidineHCT-116: 6–99 nMCDK2 inhibition
Compound 15Pyrazolo-triazolo derivativeMCF-7: IC50_{50} = 0.53 μMTubulin polymerization inhibitor

This table highlights the comparative potency and mechanisms of action among different compounds related to the pyrido-triazolo-pyrimidine scaffold.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various triazolo-pyrimidine derivatives on human cancer cell lines, it was found that modifications to the substituents significantly affected the biological activity. The incorporation of methoxy groups enhanced potency against multiple cancer types .

Case Study 2: Cardiovascular Applications

Another investigation explored the role of similar compounds as PDE inhibitors in models of cardiovascular disease. The results indicated that these compounds could effectively lower blood pressure and improve cardiac function in hypertensive animal models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core but differ in substituents, which critically influence physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference ID
Target Compound 7-Cyclopentyl, 2-(4-methoxyphenyl) Not reported Undisclosed (structural focus) N/A
7-Cyclohexyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-Cyclohexyl, 2-(3-pyridinyl) 375.43 g/mol Potential CNS activity (inferred)
7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(4-Nitrophenyl) 308.25 g/mol Screening candidate (no activity data)
7-[2-(Trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-[2-(Trifluoromethyl)phenyl] 346.28 g/mol Screening candidate (no activity data)
Key Observations:

Substituent Bulk and Lipophilicity :

  • The cyclopentyl group in the target compound may confer moderate lipophilicity compared to the bulkier cyclohexyl group in , which could enhance membrane permeability but reduce solubility.
  • The 4-methoxyphenyl substituent (electron-donating) contrasts with the electron-withdrawing nitro group in , suggesting divergent electronic profiles affecting receptor binding or metabolic stability.

Nitro and trifluoromethyl groups in may improve metabolic resistance but increase toxicity risks.

Comparison with Non-Identical Core Analogues

Several compounds with related triazolopyrimidinone scaffolds but divergent core structures have been studied:

  • 2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo-[1,5-a]pyrimidin-7(4H)-one (19): This derivative lacks the pyrido moiety but retains the triazolopyrimidinone core.
  • 7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Features a pyrimido-triazolo-pyrimidinone core and demonstrates anti-ulcer activity in preclinical models .
Core Structure Impact:

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
    Reactant of Route 2
    Reactant of Route 2
    7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.